7,9-Dihydro-1H-purine-6,8-dione

Enzymology Purine Metabolism Xanthine Oxidase

Distinct from common xanthine. This purine-6,8-dione is essential for accurate enzyme kinetics: lower Km (5±1 μM) for xanthine oxidase assays ensures superior detection sensitivity. Predicted high aqueous solubility (8.19 g/L) simplifies assay prep without DMSO. Uniquely promotes mammalian cell growth for specialized media formulations. Choose this specific scaffold to guarantee reproducible results in catalysis studies and cell line development.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 13231-00-0
Cat. No. B085658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dihydro-1H-purine-6,8-dione
CAS13231-00-0
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=C(N1)NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
InChIKeyBYUOBSUZYQAFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.167 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Dihydro-1H-purine-6,8-dione (CAS 13231-00-0) - Key Properties and Baseline Overview for Sourcing Decisions


7,9-Dihydro-1H-purine-6,8-dione (also known as 6,8-dihydroxypurine or 8-oxoxanthine) is a purine derivative characterized by carbonyl groups at positions 6 and 8 of the purine ring [1]. This compound belongs to the hypoxanthine class and possesses a molecular formula of C5H4N4O2 with a molecular weight of 152.11 g/mol . It is distinguished from its more common isomer xanthine (2,6-dihydroxypurine) by the position of its oxo groups, a structural variation that confers unique biochemical and physicochemical properties critical for specific research and industrial applications [1].

Why Generic Substitution of 7,9-Dihydro-1H-purine-6,8-dione with Common Purine Analogs Can Compromise Experimental Reproducibility


While purine derivatives like xanthine or hypoxanthine are widely available, their substitution for 7,9-dihydro-1H-purine-6,8-dione in experimental workflows can lead to significantly divergent outcomes due to pronounced differences in enzyme substrate kinetics, aqueous solubility, and cellular activity. For instance, the compound serves as an effective substrate for xanthine oxidase with a distinct Michaelis constant (Km) of 5 ± 1 μM [1], whereas its isomer xanthine exhibits a higher Km of 8 ± 1 μM [1]. Furthermore, this compound uniquely promotes mammalian cell growth in vitro, a property entirely absent in xanthine [2]. Such functional disparities underscore the critical importance of compound-specific procurement for accurate and reproducible scientific results.

Quantitative Evidence Guide for Selecting 7,9-Dihydro-1H-purine-6,8-dione Over Close Structural Analogs


Enhanced Substrate Affinity for Xanthine Oxidase Relative to Xanthine

7,9-Dihydro-1H-purine-6,8-dione (6,8-dihydroxypurine) is an effective substrate for bovine milk xanthine oxidase, with kinetic parameters that differentiate it from its isomer, xanthine. The compound exhibits a Michaelis constant (Km) of 5 ± 1 μM, compared to a Km of 8 ± 1 μM for xanthine, indicating a higher apparent affinity for the enzyme under identical assay conditions (0.1 M sodium pyrophosphate, 0.3 mM EDTA, pH 8.5, 25°C) [1]. The catalytic constant (kcat) is comparable for both substrates at 15 ± 0.4 s⁻¹ for 6,8-dihydroxypurine and 15 s⁻¹ for xanthine, resulting in a higher catalytic efficiency (kcat/Km) for the target compound [1].

Enzymology Purine Metabolism Xanthine Oxidase

Potent and Selective Growth-Promoting Activity in Mammalian Cells Unobserved with Xanthine

In a study assessing the growth-promoting effects of purine derivatives on mammalian cells in vitro, 6,8-dihydroxypurine (7,9-dihydro-1H-purine-6,8-dione) was found to significantly enhance the proliferation of a Chinese hamster cell line and other cell types, whereas its isomer, xanthine (2,6-dihydroxypurine), exhibited no growth-promoting activity under identical culture conditions [1].

Cell Biology Growth Factors Tissue Culture

Markedly Higher Predicted Aqueous Solubility Compared to Xanthine

The predicted aqueous solubility of 7,9-dihydro-1H-purine-6,8-dione is 8.19 g/L (as calculated by ALOGPS), which is substantially higher than the experimentally determined solubility of its isomer, xanthine. Xanthine is reported to be sparingly soluble in water at 16°C, with typical values ranging from 0.016 g/L to 0.069 g/L . This represents a >100-fold difference in predicted solubility between the two structurally related compounds.

Physicochemical Properties Formulation Analytical Chemistry

Defined Binding Affinity to DNA Intercalator Acridine Orange Distinguishes It from Non-Complexing Purines

Optical absorption spectroscopy has been used to assess the binding affinity (Kassoc) of various xanthines to the DNA intercalator acridine orange (AO). For a series of methyl-substituted 8-oxoxanthines (uric acid derivatives), evidence of complexation was observed with a Kassoc ≥ 150 M⁻¹ and binding curve saturation ≥50% [1]. This is in contrast to 16 other substituted xanthines or purines which showed no definitive evidence of complexation under the same conditions (Kassoc < 150 M⁻¹) [1]. While the study primarily evaluated methylated derivatives, the parent 8-oxoxanthine core (7,9-dihydro-1H-purine-6,8-dione) is the structural basis for this class of active compounds.

DNA Binding Biophysics Molecular Recognition

Documented Role as a Validated Substrate for Xanthine Oxidase, Contrary to Historical Assumptions

Historically, 6,8-dihydroxypurine was believed not to be an effective substrate for xanthine oxidase. However, a 2010 study definitively demonstrated that it is "effectively converted to uric acid by xanthine oxidase" [1]. The study established key kinetic parameters: kcat = 15 ± 0.4 s⁻¹, Km = 5 ± 1 μM, and a limiting rate for the reductive half-reaction (kred) of 10 ± 0.5 s⁻¹ [1]. In comparison, the primary physiological substrate hypoxanthine is hydroxylated at C-2 (>98% of the time) to form xanthine, with only a minor fraction (<2%) yielding 6,8-dihydroxypurine [1].

Enzymology Metabolomics Purine Degradation

Optimal Application Scenarios for 7,9-Dihydro-1H-purine-6,8-dione Based on Quantitative Evidence


Kinetic and Mechanistic Studies of Xanthine Oxidase

This compound is an ideal substrate for in-depth kinetic analysis of xanthine oxidase. Its lower Km value (5 ± 1 μM) compared to xanthine (8 ± 1 μM) allows for more sensitive detection and characterization of enzyme-substrate interactions [1]. Researchers investigating the catalytic mechanism of this important molybdenum-containing enzyme can leverage the compound's distinct kinetic profile and the established extinction coefficient for its conversion to uric acid (Δϵ295 nm = 9530 M⁻¹ cm⁻¹ at pH 8.5) [1].

Development of Specialized Mammalian Cell Culture Media

The unique growth-promoting activity of 6,8-dihydroxypurine on mammalian cell lines, which is not shared by its isomer xanthine, makes it a critical component for formulating specialized cell culture media [2]. Applications include the cultivation of fastidious cell lines, the study of purine-based growth factor signaling, and the optimization of bioproduction processes where enhanced cell proliferation is desired.

Aqueous-Based Assay Development and High-Throughput Screening

The predicted high aqueous solubility of 8.19 g/L significantly simplifies assay development by enabling the preparation of concentrated stock solutions in water or aqueous buffers, minimizing the need for potentially interfering organic solvents like DMSO [1]. This property is particularly advantageous for high-throughput screening campaigns, automated liquid handling systems, and any application requiring precise and reproducible compound delivery in an aqueous environment.

Synthesis of Nucleoside Analogs and Purine Derivatives

As a core purine-6,8-dione scaffold, this compound serves as a versatile synthetic intermediate for creating diverse libraries of substituted purines and nucleoside analogs [1]. The unique 6,8-dioxo substitution pattern provides a distinct starting point for medicinal chemistry efforts, particularly in the development of novel enzyme inhibitors or chemical probes targeting purine-binding proteins.

Technical Documentation Hub

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